2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
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Overview
Description
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a heterocyclic compound that features an azetidine ring fused with a pyrimidine ring, and a trifluoromethoxyphenyl group
Mechanism of Action
Target of Action
The azetidine radical cation and the neutral azetidin-1-yl radical have been investigated
Mode of Action
The azetidine radical cation was assigned a structure with a planar ring according to theoretical and experimental results . The neutral azetidin-1-yl radical was predicted to have a puckered ring structure . These structural characteristics may influence the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to form different derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may lead to the formation of azetidinones, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Azetidines: Compounds with a four-membered azetidine ring.
Pyrimidines: Compounds with a pyrimidine ring structure.
Trifluoromethoxyphenyl derivatives: Compounds containing the trifluoromethoxyphenyl group.
Uniqueness: The presence of the azetidine ring, known for its strain-driven reactivity, along with the electron-withdrawing trifluoromethoxy group, makes this compound particularly interesting for further research and development .
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMFXAXOZTTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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